molecular formula C15H14ClN5S B12699052 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate CAS No. 174654-94-5

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate

Cat. No.: B12699052
CAS No.: 174654-94-5
M. Wt: 331.8 g/mol
InChI Key: JULCQUSZPHPRJL-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyridopyrimidine ring system with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate involves several steps. One common method includes the nucleophilic displacement of 2,4-diamino-5-methyl-6-(bromomethyl)-pyrido[2,3-d]pyrimidine with the appropriate anion, such as 3-chlorophenylthio . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-chlorophenylthio)methyl), 0.9 hydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Properties

CAS No.

174654-94-5

Molecular Formula

C15H14ClN5S

Molecular Weight

331.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H14ClN5S/c1-8-9(7-22-11-4-2-3-10(16)5-11)6-19-14-12(8)13(17)20-15(18)21-14/h2-6H,7H2,1H3,(H4,17,18,19,20,21)

InChI Key

JULCQUSZPHPRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CSC3=CC(=CC=C3)Cl)N)N

Origin of Product

United States

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